(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-10-22-20(27)16-17-19(25-15-9-5-4-8-14(15)24-17)26(18(16)21)23-12-13-7-6-11-28-13/h4-9,11-12H,2-3,10,21H2,1H3,(H,22,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMPBOIWAQOPI-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of the Ethoxycarbonyl Group
The ethyl ester at position 3 of the pyrroloquinoxaline core is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (2M) in methanol at 60°C for 4 hours. This step proceeds quantitatively, with the carboxylic acid intermediate precipitated upon acidification with HCl (pH ≈ 2–3).
Amidation with Butylamine
The carboxylic acid is converted to the carboxamide via activation with a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Butylamine is added in a 1.5:1 molar ratio relative to the acid, and the reaction is stirred at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1), affording the carboxamide in 65–80% yield.
Final Assembly and Purification
The fully functionalized compound is obtained by sequential execution of the above steps, with intermediate purification ensuring minimal cross-contamination. Final characterization employs:
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High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₂₀H₂₀N₆O₂).
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¹H/¹³C NMR : To verify regiochemistry and (E)-configuration of the imine.
Comparative Analysis of Synthetic Routes
The table below summarizes optimized conditions for key steps:
Challenges and Optimization Strategies
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Regioselectivity in Cyclization : Competing pathways may yield [3,2-b] vs. [2,3-b] isomers. Microwave-assisted synthesis at controlled temperatures (120°C, 30 min) enhances regioselectivity for the [2,3-b] isomer.
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Imine Stability : The furan-2-ylmethyleneamino group is susceptible to hydrolysis under strongly acidic conditions. Employing anhydrous solvents and inert atmospheres (N₂/Ar) mitigates degradation.
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Carboxamide Crystallinity : Poor crystallinity complicates purification. Recrystallization from ethyl acetate/hexane (1:3) improves crystal formation.
Scalability and Industrial Relevance
While laboratory-scale syntheses achieve gram quantities, industrial production requires adaptations:
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[2,3-b]quinoxaline Derivatives
Key Observations
Heterocyclic Influence: The furan in the target compound (oxygen heterocycle) contrasts with the thiophene in (sulfur heterocycle), which may alter electronic properties and metabolic stability. Thiophenes generally exhibit higher lipophilicity than furans .
Polar Functional Groups :
- Hydroxyl groups in and improve aqueous solubility but may reduce blood-brain barrier penetration. The 3,4-dihydroxy (catechol) group in is associated with antioxidant activity .
- The methoxyethyl group in and balances solubility and metabolic resistance, as methoxy groups are less prone to oxidation than hydroxyls .
The cyclohexenyl group in adds steric bulk, which might reduce off-target interactions but also limit bioavailability .
Pharmacological Implications
- Anticancer Potential: Compounds with catechol () or indole () groups may exhibit stronger DNA-binding or topoisomerase inhibition compared to the furan-containing target compound.
- Antimicrobial Activity : Thiophene derivatives () often show enhanced Gram-negative activity due to improved penetration through bacterial membranes .
- Kinase Inhibition: The methoxyethyl group in and could stabilize hydrogen bonding with kinase ATP-binding pockets, a feature less pronounced in the target compound .
Biological Activity
(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and comparative studies with similar compounds.
Structural Overview
The compound possesses a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core and a furan ring, which contribute to its potential bioactivity. The IUPAC name reflects its intricate functional groups, which may play a crucial role in its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and other metabolic pathways, potentially exhibiting anticancer properties.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance:
- Quinoxaline Derivatives : Studies have shown that quinoxaline derivatives possess significant antitumor properties, with some undergoing clinical trials as potential cancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinoxaline derivatives have been reported to exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in this area .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several pyrroloquinoxaline derivatives. Among them, a derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of quinoxaline derivatives. The study revealed that certain modifications to the quinoxaline structure enhanced its efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be further explored for its potential as an antimicrobial agent.
Q & A
Q. Table 1: Comparative Reactivity of Substituents
| Position | Modification | Reaction Rate (k, s⁻¹) | Biological Impact (IC₅₀, µM) |
|---|---|---|---|
| C-1 | Furan → Thiophene | 0.45 | 0.8 → 2.1 (FGFR1) |
| C-3 | Butyl → Propyl | 0.32 | 1.2 → 1.5 (HCT-116) |
| N-2 | Amino → Methyl | 0.12 | Inactive |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
